(E)-3-(3,4-Dihydroxyphenyl)-1-(2-hydroxy-4,5-dimethylphenyl)prop-2-en-1-one
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Overview
Description
(E)-3-(3,4-Dihydroxyphenyl)-1-(2-hydroxy-4,5-dimethylphenyl)prop-2-en-1-one is a synthetic organic compound characterized by its phenolic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3,4-Dihydroxyphenyl)-1-(2-hydroxy-4,5-dimethylphenyl)prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dihydroxybenzaldehyde and 2-hydroxy-4,5-dimethylacetophenone.
Condensation Reaction: The key step involves a Claisen-Schmidt condensation reaction between 3,4-dihydroxybenzaldehyde and 2-hydroxy-4,5-dimethylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Purification: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol, to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize costs. Continuous flow reactors may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3,4-Dihydroxyphenyl)-1-(2-hydroxy-4,5-dimethylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic hydroxyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(E)-3-(3,4-Dihydroxyphenyl)-1-(2-hydroxy-4,5-dimethylphenyl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of phenolic hydroxyl groups.
Medicine: Investigated for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The biological activity of (E)-3-(3,4-Dihydroxyphenyl)-1-(2-hydroxy-4,5-dimethylphenyl)prop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets:
Antioxidant Activity: The phenolic hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase, through modulation of signaling pathways.
Anticancer Activity: It may induce apoptosis in cancer cells by activating intrinsic apoptotic pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Curcumin: A natural compound with a similar phenolic structure, known for its antioxidant and anti-inflammatory properties.
Resveratrol: Another phenolic compound with significant antioxidant activity.
Uniqueness
(E)-3-(3,4-Dihydroxyphenyl)-1-(2-hydroxy-4,5-dimethylphenyl)prop-2-en-1-one is unique due to its specific substitution pattern on the phenyl rings, which may confer distinct biological activities and chemical reactivity compared to other phenolic compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable subject of study in multiple fields.
Properties
IUPAC Name |
(E)-3-(3,4-dihydroxyphenyl)-1-(2-hydroxy-4,5-dimethylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-10-7-13(16(20)8-11(10)2)14(18)5-3-12-4-6-15(19)17(21)9-12/h3-9,19-21H,1-2H3/b5-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YITMXMHWDSZXJQ-HWKANZROSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)C(=O)C=CC2=CC(=C(C=C2)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1C)O)C(=O)/C=C/C2=CC(=C(C=C2)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718934 |
Source
|
Record name | (2E)-3-(3,4-Dihydroxyphenyl)-1-(2-hydroxy-4,5-dimethylphenyl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313738-88-3 |
Source
|
Record name | (2E)-3-(3,4-Dihydroxyphenyl)-1-(2-hydroxy-4,5-dimethylphenyl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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